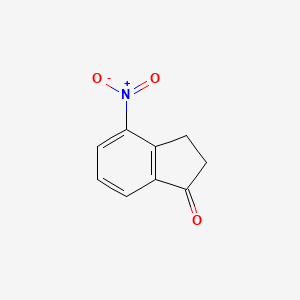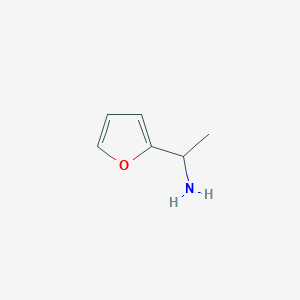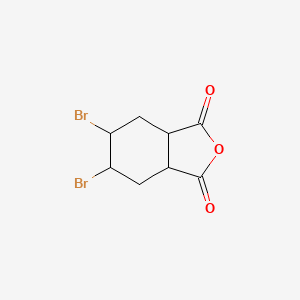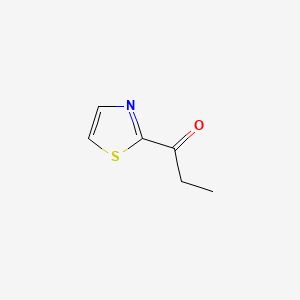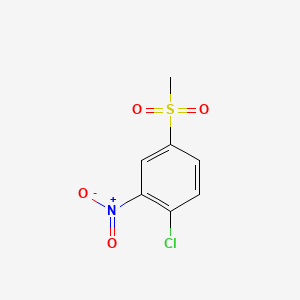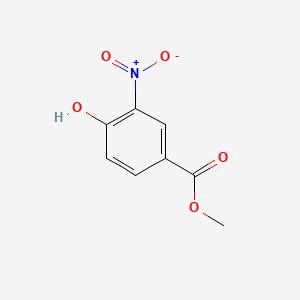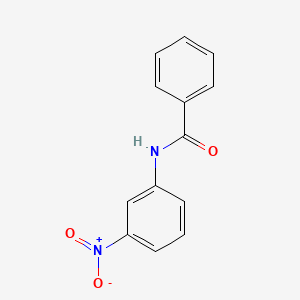
N-(3-Nitrophenyl)benzamide
Übersicht
Beschreibung
N-(3-Nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. The presence of a nitro group on the phenyl ring at the 3-position distinguishes it from other benzamides and contributes to its unique chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of N-(3-Nitrophenyl)benzamide and its derivatives typically involves the reaction of 3-nitroaniline with benzoyl chloride or similar benzoyl derivatives in aqueous or organic media. For example, the synthesis of N-{[(4-Nitrophenyl)amino]methyl}benzamide was reported to be carried out from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media . Another related compound, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, was synthesized by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine .
Molecular Structure Analysis
The molecular structure of N-(3-Nitrophenyl)benzamide derivatives has been elucidated using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction (XRD). For instance, the crystal structure of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, was determined to crystallize in the orthorhombic space group with specific unit cell dimensions, and the dihedral angle between the aromatic rings was found to be 82.32(4)° . The crystal structure of another derivative, 4-Bromo-N-(2-nitrophenyl)benzamide, showed dihedral angles between the benzene rings and the presence of intramolecular N-H···O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of N-(3-Nitrophenyl)benzamide derivatives can be influenced by the presence of the nitro group, which is an electron-withdrawing group. This can affect the compound's behavior in various chemical reactions, such as nucleophilic substitution or reduction. The nitro group can also participate in the formation of hydrogen bonds, as seen in the crystal structures of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-Nitrophenyl)benzamide derivatives are characterized by their spectroscopic data and crystallographic analysis. The presence of hydrogen bonds and other intermolecular interactions in the crystal lattice can affect the melting point, solubility, and stability of these compounds. Density functional theory (DFT) calculations, as applied to a related bis amide compound, provide theoretical data on the electronic energy and molecular electrostatic potential (MEP) map, which are indicative of the compound's reactivity and intermolecular interactions .
Relevant Case Studies
Several studies have explored the biological activities of N-(3-Nitrophenyl)benzamide derivatives. For instance, some derivatives have been evaluated for their in vitro antimicrobial and antiproliferative activities, with certain compounds showing potent effects against bacterial and fungal strains, as well as human cancer cell lines . Another study focused on the antidiabetic potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, with some showing significant inhibitory activity against α-glucosidase and α-amylase enzymes .
Wissenschaftliche Forschungsanwendungen
1. Cyanide Detection
N-nitrophenyl benzamide derivatives, which include compounds structurally similar to N-(3-Nitrophenyl)benzamide, have been developed as chemosensors for cyanide in aqueous environments. These compounds leverage the strong affinity of cyanide toward the acyl carbonyl carbon, leading to high selectivity in monitoring cyanide concentrations in aqueous samples (Sun, Wang, & Guo, 2009).
2. Corrosion Inhibition
Research has shown that N-Phenyl-benzamide derivatives, including those with nitro substituents, exhibit significant inhibition effects on the acidic corrosion of mild steel. These compounds act as interface corrosion inhibitors and display different efficiencies based on the nature of their substituents (Mishra et al., 2018).
3. Crystal Structure Analysis
Studies have been conducted to determine the crystal structure of nitro-N-phenylbenzamide compounds. These analyses provide valuable insights into the molecular arrangement and interaction patterns, which are critical for understanding the chemical properties and potential applications of these compounds (Saeed, Hussain, & Flörke, 2008).
4. Antidiabetic and Antimicrobial Potential
Compounds structurally related to N-(3-Nitrophenyl)benzamide have been evaluated for their antidiabetic and antimicrobial potentials. Some derivatives have shown promising results as inhibitors of key enzymes related to diabetes and have displayed antibacterial and antifungal activities (Thakal, Singh, & Singh, 2020).
5. Antimicrobial and Antiproliferative Activities
Certain N-substituted phenylbenzamide compounds, which include nitro derivatives, have been synthesized and shown to possess notable antimicrobial and antiproliferative activities. These compounds have been tested against various bacterial strains and cancer cell lines, indicating their potential in medical research and drug development (Kumar et al., 2012).
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(10-5-2-1-3-6-10)14-11-7-4-8-12(9-11)15(17)18/h1-9H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUMOMGZPNOSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052121 | |
| Record name | 3'-Nitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-Nitrophenyl)benzamide | |
CAS RN |
4771-08-8 | |
| Record name | N-(3-Nitrophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4771-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(3-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(3-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3'-Nitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-nitrobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-Nitrophenyl)benzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MH4T388YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


